Moclobemide-d8 is a deuterated derivative of moclobemide, a reversible inhibitor of monoamine oxidase A. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic pathways of moclobemide. The incorporation of deuterium atoms enhances the stability and analytical properties of the molecule, making it a valuable tool in various studies related to drug metabolism and action.
Moclobemide-d8 is classified as a small molecule and a reversible monoamine oxidase inhibitor. It is not approved for use in the United States but is available in several other countries, including Canada and European nations, primarily for treating major depressive disorder and bipolar disorder . The chemical structure of moclobemide-d8 is represented by the formula C13H17ClN2O2, with a molecular weight of approximately 276.79 g/mol .
The synthesis of moclobemide-d8 typically involves methods that incorporate deuterium into the original moclobemide structure. One common synthetic route includes the reaction of 2-aminoethyldisulfate with p-chlorobenzoyl chloride, resulting in sodium 2-p-chlorobenzoyl amino-ethyl sulfate, which can then be further processed to yield moclobemide-d8.
Additionally, biocatalytic methods have been explored for synthesizing moclobemide. For instance, enzymes such as McbA can facilitate the formation of amide bonds between para-chlorobenzoic acid and 4-(2-aminoethyl)morpholine, providing an alternative to traditional chemical synthesis methods .
Moclobemide-d8 retains the same core structure as moclobemide but features deuterium atoms replacing certain hydrogen atoms. The IUPAC name for this compound is 4-chloro-N-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]benzamide. Its structural formula can be depicted as follows:
The InChI key for moclobemide-d8 is YHXISWVBGDMDLQ-UFBJYANTSA-N .
Moclobemide-d8 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarities. The reversible inhibition of monoamine oxidase A leads to decreased metabolism of neurotransmitters such as serotonin and norepinephrine. This mechanism enhances monoamine levels in the synaptic cleft, contributing to its antidepressant effects .
The synthetic reactions typically involve coupling reactions where amine and acid components are combined under specific conditions to form the desired amide bond.
Moclobemide-d8 acts by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for degrading monoamines in the brain. By inhibiting this enzyme, moclobemide-d8 increases the availability of neurotransmitters such as serotonin and norepinephrine, which play crucial roles in mood regulation. This mechanism is essential for alleviating symptoms associated with depression and anxiety disorders .
Moclobemide-d8 presents several notable physical properties:
These properties suggest that moclobemide-d8 is stable under standard laboratory conditions but may require specific solvents for effective dissolution.
Moclobemide-d8 has diverse applications across various scientific fields:
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: